ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Overview
Description
Ethyl 2-({[7-[chloro(difluoro)methyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a furan ring, and a cycloheptathiophene moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the furan ring and the cycloheptathiophene moiety. Reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[7-[chloro(difluoro)methyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive intermediate.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers, coatings, or electronic devices.
Mechanism of Action
The mechanism of action of ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE include other pyrazolo[1,5-a]pyrimidine derivatives, furan-containing compounds, and cycloheptathiophene analogs.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific properties such as enhanced binding affinity, selectivity, or stability. These characteristics make it a valuable candidate for further research and development in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF2N4O4S/c1-2-34-23(33)20-13-7-4-3-5-9-17(13)36-22(20)29-21(32)15-12-19-28-14(16-8-6-10-35-16)11-18(24(25,26)27)31(19)30-15/h6,8,10-12H,2-5,7,9H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPUKQKHHGYDLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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